1-Butyl-3-(4-nitrophenyl)urea
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Overview
Description
1-Butyl-3-(4-nitrophenyl)urea is an organic compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol It is a derivative of urea, where one of the nitrogen atoms is substituted with a butyl group and the other with a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3-(4-nitrophenyl)urea can be synthesized through the nucleophilic addition of butylamine to 4-nitrophenyl isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions . The reaction proceeds as follows:
C6H4(NO2)NCO+C4H9NH2→C6H4(NO2)NHCONHC4H9
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under atmospheric pressure.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 1-Butyl-3-(4-aminophenyl)urea.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-Butyl-3-(4-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butyl-3-(4-nitrophenyl)urea involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes .
Comparison with Similar Compounds
1-Butyl-3-(4-nitrophenyl)urea can be compared with other similar compounds, such as:
- 1-Butyl-3-(3-nitrophenyl)urea
- 1-Butyl-1-ethyl-3-(4-nitrophenyl)urea
- 1-Butyl-3-(4-methyl-3-nitrophenyl)urea
- 1-Ethyl-3-(4-nitrophenyl)urea
These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring. The unique combination of the butyl and 4-nitrophenyl groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-butyl-3-(4-nitrophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-2-3-8-12-11(15)13-9-4-6-10(7-5-9)14(16)17/h4-7H,2-3,8H2,1H3,(H2,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTSJJRJPBJYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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